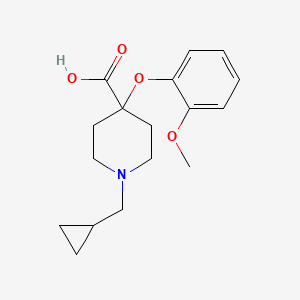![molecular formula C16H25NO4S B5338398 4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5338398.png)
4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine, also known as EMD 57033, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonylureas and has been found to have various biochemical and physiological effects.
Mechanism of Action
4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine 57033 works by binding to the sulfonylurea receptor subunit of the ATP-sensitive potassium channel, causing it to close. This leads to an increase in intracellular calcium concentration, which in turn triggers insulin secretion. Additionally, this compound 57033 has been found to have anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion and inflammation, this compound 57033 has been found to have various other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. It has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury, indicating its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine 57033 in lab experiments is its potency and specificity. It has a high affinity for the sulfonylurea receptor subunit of the ATP-sensitive potassium channel, making it a valuable tool for studying the channel's function. However, one limitation of this compound 57033 is its relatively short half-life, which may require frequent dosing in certain experiments.
Future Directions
There are many potential future directions for research involving 4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine 57033. One area of interest is its potential as a therapeutic agent in various diseases, including diabetes mellitus, cancer, and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, the development of new analogs of this compound 57033 may lead to the discovery of even more potent and specific inhibitors of the ATP-sensitive potassium channel.
Synthesis Methods
4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine 57033 can be synthesized through a multi-step process involving the reaction of 4-ethoxy-3-ethylphenol with sulfonyl chloride, followed by the addition of 2,6-dimethylmorpholine. The resulting compound can be purified through recrystallization to obtain a high yield and purity.
Scientific Research Applications
4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine 57033 has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of ATP-sensitive potassium channels, which play a crucial role in regulating insulin secretion in pancreatic beta cells. This has led to its use in studies investigating the pathophysiology of diabetes mellitus and the development of new therapies for the disease.
Properties
IUPAC Name |
4-(4-ethoxy-3-ethylphenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-5-14-9-15(7-8-16(14)20-6-2)22(18,19)17-10-12(3)21-13(4)11-17/h7-9,12-13H,5-6,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNHKXCVXCJHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CC(OC(C2)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5338316.png)
![N-{4-[(ethylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5338321.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5338329.png)

![2-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5338336.png)
![3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5338337.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338341.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5338349.png)
![4-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5338357.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5338359.png)
![isopropyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B5338360.png)
![3-(4-bromophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B5338361.png)

![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5338395.png)
